![molecular formula C19H24N4 B2493638 5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890612-94-9](/img/structure/B2493638.png)

5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

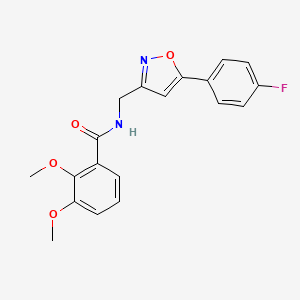

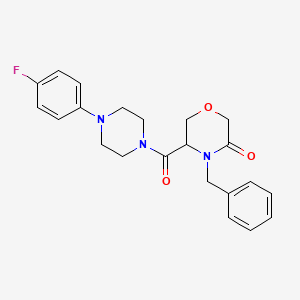

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of aminopyrimidine Schiff bases under mild oxidation with iron (III) chloride . Another approach involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . The nature of these equivalents determines the reaction conditions .Molecular Structure Analysis

The molecular structure of similar compounds often involves dihedral angles between the pyrimidine ring and the benzene and pyridyl rings . For example, in one compound, these angles were 22.3 and 53.2 degrees, respectively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the annulation of a triazole fragment to a 1,2-diaminopyrimidine . The condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides leads to the target pyridopyrimidine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For instance, one compound had a melting point of 280-283°C and was insoluble in cold water .Wissenschaftliche Forschungsanwendungen

- The pyrimido[1,2-a]benzimidazole scaffold has been explored for antiviral properties. Notably, Triazavirin , a medication derived from this class, exhibits a broad spectrum of antiviral action against influenza viruses, ARVI, and tick-borne encephalitis. It has also shown effectiveness in treating patients with moderate COVID-19 .

- Additionally, 5-methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine L-arginine salt monohydrate is currently undergoing clinical trials as an antiviral agent .

- Researchers have investigated derivatives of this compound for their antileishmanial and antimalarial activities. For instance, compound 13 demonstrated potent in vitro antipromastigote activity against Leishmania parasites .

- 5-Amino-3-(4-methylphenyl)pyrazole serves as a starting material for preparing 2,5-bis(4-methylphenyl)-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbaldehyde. This compound may have applications in building bioactive fused polycyclic pyrazoles .

- Investigations have explored the binding of pyrimido[1,2-a]benzimidazole derivatives to HIV TAR RNA. These interactions could potentially lead to novel therapeutic strategies .

- Benzimidazole-containing compounds, which are isosteres of nucleic acid bases, exhibit diverse biological activities. These include analgesic, antibacterial, anticancer, antifungal, anti-HIV, anti-inflammatory, antioxidant, and antituberculosis effects .

- Researchers continue to develop pharmacologically sound benzimidazole derivatives based on this scaffold. Synthetic approaches aim to enhance specific properties and tailor the compounds for various applications .

Antiviral Activity

Antiparasitic and Antimalarial Potential

Bioactive Fused Polycyclic Pyrazoles

Pharmacological Activity via RNA Binding

Other Biological Activities

Synthetic Approaches and Structural Modifications

Zukünftige Richtungen

Future research could focus on the synthesis and characterization of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group . Some of these compounds have demonstrated good to moderate anticancer activity, showing potential for further exploration in the field of pharmaceutics and medicinal chemistry .

Eigenschaften

IUPAC Name |

5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4/c1-4-5-6-11-20-18-12-15(3)22-19-17(13-21-23(18)19)16-9-7-14(2)8-10-16/h7-10,12-13,20H,4-6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIHSDJSXADVAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2493560.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2493562.png)

![N-(4-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493563.png)

![5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2493573.png)

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)

![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)

![8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2493577.png)

![6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2493578.png)